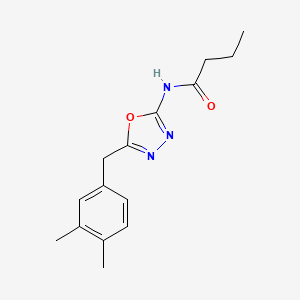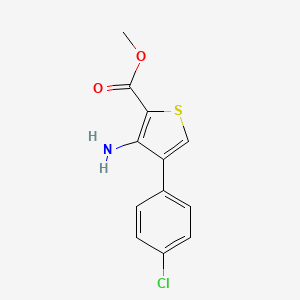
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate, also known as Methyl ACT, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thiophene derivatives, which have been studied for their various biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate ACT is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. This compound ACT has also been found to inhibit the activity of voltage-gated potassium channels, which are important in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound ACT has been shown to have various biochemical and physiological effects. It has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been shown to decrease the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in memory and learning. This compound ACT has been found to have antioxidant properties, which may contribute to its anticancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate ACT has several advantages as a research tool, including its high potency and selectivity for certain ion channels and receptors. It is also relatively easy to synthesize and purify. However, one limitation of this compound ACT is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for research involving Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate ACT. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is its potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Further studies are needed to fully understand the mechanism of action of this compound ACT and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate ACT can be synthesized through a multistep process involving the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid, followed by the reaction with methylamine. The final product is obtained by esterification with methanol. The purity and yield of this compound ACT can be improved through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate ACT has shown potential as a research tool in various scientific fields such as medicinal chemistry, neuroscience, and cancer research. It has been studied for its ability to modulate ion channels and receptors in the central nervous system, which may have implications in the treatment of neurological disorders. This compound ACT has also been investigated for its anticancer properties, particularly in inhibiting the growth of breast cancer cells.
Propriétés
IUPAC Name |
methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-12(15)11-10(14)9(6-17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZJXMGUFZHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-7-phenyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840582.png)
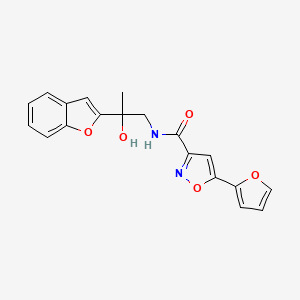
![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)
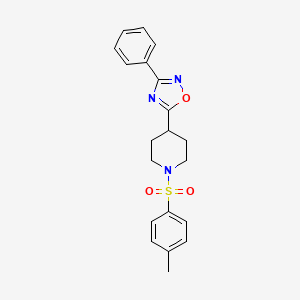
![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)
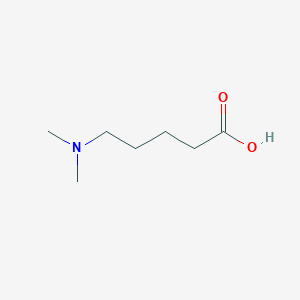
![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)
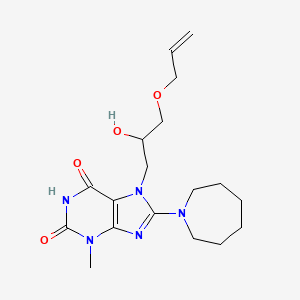
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2840596.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)
